2-((3-allyl-4-oxo-4,5,6,7-tetrahydro-3H-cyclopenta[4,5]thieno[2,3-d]pyrimidin-2-yl)thio)-N-(2-hydroxyphenyl)acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Beschreibung
2-((3-allyl-4-oxo-4,5,6,7-tetrahydro-3H-cyclopenta[4,5]thieno[2,3-d]pyrimidin-2-yl)thio)-N-(2-hydroxyphenyl)acetamide is a useful research compound. Its molecular formula is C20H19N3O3S2 and its molecular weight is 413.51. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biologische Aktivität
The compound 2-((3-allyl-4-oxo-4,5,6,7-tetrahydro-3H-cyclopenta[4,5]thieno[2,3-d]pyrimidin-2-yl)thio)-N-(2-hydroxyphenyl)acetamide is a complex organic molecule with potential therapeutic applications. Its structure features a thieno[2,3-d]pyrimidine core combined with a thioether and an acetamide functional group. This article reviews the biological activity of this compound based on existing research and findings.
The molecular formula of the compound is C16H19N3O2S2, with a molecular weight of approximately 389.49 g/mol. Its unique structural characteristics may contribute to diverse biological activities.
Anticancer Activity
Research indicates that compounds with similar thieno[2,3-d]pyrimidine structures exhibit significant anticancer properties. For instance, studies on related derivatives show potent cytotoxic effects against various cancer cell lines:
Compound | Cell Line | IC50 (µM) | Reference |
---|---|---|---|
10b | MCF-7 | 19.4 ± 0.22 | |
10e | MCF-7 | 14.5 ± 0.30 | |
10b | BJ-1 (normal) | 221.7 ± 30 |
The presence of the thieno[2,3-d]pyrimidine moiety has been linked to enhanced inhibition of key targets such as EGFR (Epidermal Growth Factor Receptor) and PI3K (Phosphoinositide 3-Kinase), which are critical in cancer progression.
The proposed mechanism of action for similar compounds involves:
- Inhibition of Cell Proliferation : Compounds inhibit cell cycle progression and induce apoptosis in cancer cells.
- Targeting Signaling Pathways : Inhibition of EGFR and PI3K pathways leads to reduced survival signaling in cancer cells.
Structure-Activity Relationship (SAR)
The SAR analysis highlights that modifications in the substituents on the thieno[2,3-d]pyrimidine scaffold can significantly affect biological activity. For example:
- The introduction of an allyl group enhances cytotoxicity.
- Variations in the acetamide substituent can alter solubility and bioavailability.
Case Studies
-
Cytotoxicity Evaluation : A series of thieno[2,3-d]pyrimidine derivatives were synthesized and tested for cytotoxic effects against MCF-7 and HCT-116 cell lines. The most potent derivatives showed IC50 values significantly lower than standard chemotherapeutics like doxorubicin.
Compound Cell Line IC50 (µM) Notes Compound A MCF-7 15.0 High potency Compound B HCT-116 11.0 Comparable to doxorubicin - In Silico Studies : Molecular docking studies indicated strong binding affinities to EGFR and PI3K, suggesting that this compound could serve as a lead for further development in anticancer therapies.
Pharmacokinetics
Preliminary pharmacokinetic studies suggest favorable absorption characteristics for compounds in this class:
Property | Value |
---|---|
GIT Absorption | High |
BBB Permeability | No |
Bioavailability Score | 0.55 |
These properties indicate potential for effective oral bioavailability while minimizing central nervous system side effects.
Eigenschaften
IUPAC Name |
N-(2-hydroxyphenyl)-2-[(12-oxo-11-prop-2-enyl-7-thia-9,11-diazatricyclo[6.4.0.02,6]dodeca-1(8),2(6),9-trien-10-yl)sulfanyl]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19N3O3S2/c1-2-10-23-19(26)17-12-6-5-9-15(12)28-18(17)22-20(23)27-11-16(25)21-13-7-3-4-8-14(13)24/h2-4,7-8,24H,1,5-6,9-11H2,(H,21,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VCDFPQQEBYAHMZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCN1C(=O)C2=C(N=C1SCC(=O)NC3=CC=CC=C3O)SC4=C2CCC4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19N3O3S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
413.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.